1,2,3-Tris(ethenyloxy)propane
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Overview
Description
1,2,3-Tris(ethenyloxy)propane is an organic compound with the molecular formula C9H14O3. It is a derivative of propane where each hydrogen atom on the central carbon is replaced by an ethenyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tris(ethenyloxy)propane can be synthesized through a multi-step process involving the reaction of glycerol with ethenyl ethers. The typical synthetic route involves:
Starting Material: Glycerol.
Reaction Conditions: Heating glycerol to 70-90°C.
Catalyst: Sodium methoxide.
Reagents: Acrylonitrile is added dropwise at controlled temperatures.
Purification: The product is extracted, dried, and purified through suction filtration and spin-drying.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in its applications .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(ethenyloxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: The ethenyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of propane with different functional groups, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Tris(ethenyloxy)propane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-Tris(ethenyloxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethenyloxy groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tris(1-ethoxyethoxy)propane: A glycerolipid with similar structural features but different functional groups.
1,2,3-Tris(2-cyanoethoxy)propane: Used as a stationary phase in chromatography with distinct chemical properties.
Uniqueness
1,2,3-Tris(ethenyloxy)propane is unique due to its specific ethenyloxy groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
3891-35-8 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2,3-tris(ethenoxy)propane |
InChI |
InChI=1S/C9H14O3/c1-4-10-7-9(12-6-3)8-11-5-2/h4-6,9H,1-3,7-8H2 |
InChI Key |
CGXVUIBINWTLNT-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(COC=C)OC=C |
Origin of Product |
United States |
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